Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate
Description
Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate is a furan-based ester derivative featuring a 2-bromophenoxy methyl substituent at the 5-position of the furan ring. These derivatives often exhibit unique conformational and electronic properties due to substituent effects on the aryl ring, influencing their solubility, crystal packing, and biological interactions .
Properties
IUPAC Name |
methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYZBMRBFGOSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a furan ring and a bromophenoxy group, which are significant for its biological activity. The molecular formula is with a molecular weight of approximately 309.13 g/mol. The presence of the bromine substituent enhances the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
This compound exhibits potent antibacterial properties, particularly against mycobacterial strains. Research indicates that it effectively inhibits salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb), disrupting iron acquisition pathways crucial for bacterial survival. In vitro studies have shown that this compound significantly reduces Mtb virulence by interfering with iron uptake mechanisms, leading to bacterial growth inhibition .
Table 1: Antimicrobial Activity Overview
| Microorganism | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Potent inhibition | |
| Gram-positive bacteria | Moderate activity | |
| Gram-negative bacteria | Variable efficacy |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U251 (Glioblastoma) | 10–30 | |
| WM793 (Melanoma) | 10–30 | |
| HeLa (Cervical cancer) | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, particularly those related to iron acquisition in mycobacteria.
- Cell Signaling Modulation : It affects signaling pathways that regulate cell growth and apoptosis in cancer cells.
- Reactive Intermediate Formation : The bromophenoxy group may undergo bioreduction, leading to reactive intermediates that can interact with cellular components, resulting in cytotoxic effects.
Study on Mycobacterial Inhibition
A study focused on the synthesis and evaluation of this compound showed significant inhibition of MbtI, which is essential for mycobacterial virulence. The compound was tested against various concentrations in cell culture assays, demonstrating reduced growth rates of Mtb compared to untreated controls .
Anticancer Efficacy Evaluation
In another study, the compound was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Stability
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (Compound 1, –4, 7, 10)
- Structure : Features a 2-fluoro-4-nitrophenyl group at the 5-position of the furan ring.
- Conformation : The molecule is nearly planar, with intramolecular CH···F interactions stabilizing the conformation. SC-XRD analysis reveals stacking interactions between aromatic rings, contributing to crystal stability .
- Electronic Effects : The electron-withdrawing nitro and fluorine groups enhance intermolecular dipole-dipole interactions, improving crystallinity and solubility in polar solvents .
- Biological Activity : Demonstrates antimycobacterial activity by targeting MbtI, a key enzyme in mycobactin biosynthesis .
Methyl 5-(4-Hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate (Compound 1, )
- Structure : Contains hydroxyl, methoxy, and methyl groups on the phenyl ring.
- Conformation : Substituent positions influence hydrogen-bonding networks, as seen in NMR and crystallographic data.
- Biological Activity : Exhibits cytotoxicity against K-562 (leukemia) and BEL-7420 (hepatoma) cell lines .
Methyl 5-(Hydroxymethyl)furan-2-carboxylate ()
Crystallographic and Spectroscopic Comparisons
- Stacking Interactions : Fluorinated and nitrated analogs (e.g., ) exhibit π-π stacking, whereas brominated derivatives may show halogen bonding due to bromine’s polarizability .
- NMR Coupling : Long-range $^{13}\text{C}$-$^{19}\text{F}$ coupling in fluorinated analogs (e.g., JC-F = 13.1 Hz in ) is absent in brominated derivatives, altering spectroscopic signatures .
Key Research Findings and Implications
Antimycobacterial Potential: Fluorinated/nitrated derivatives are prioritized for antitubercular drug development due to their target specificity and solubility . Brominated analogs, while understudied, could offer advantages in stability and lipophilicity.
Crystallinity and Solubility : Electron-withdrawing groups (e.g., nitro, fluorine) enhance crystallinity but may limit bioavailability. Bromine’s balance of hydrophobicity and steric effects warrants further study .
Synthetic Challenges : Bromine’s size complicates coupling reactions compared to smaller substituents (e.g., fluorine), necessitating optimized catalytic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
